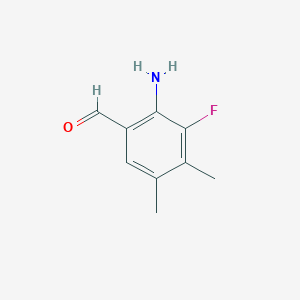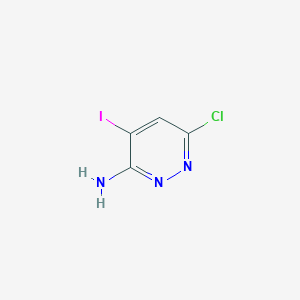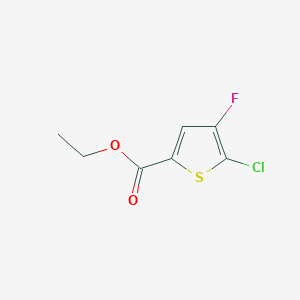
5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid is an organic compound with the molecular formula C12H14F2O3 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
化学反応の分析
Types of Reactions
5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. The methoxy group can also influence its solubility and bioavailability, making it a versatile compound for various applications.
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)pentanoic Acid
- 5-(2-Hydroxy-3-methoxyphenyl)pentanoic Acid
- 5-(4-Hydroxy-3-methoxyphenyl)pentanoic Acid
Uniqueness
5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to similar compounds. The fluorine atoms increase its stability and reactivity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H14F2O3 |
|---|---|
分子量 |
244.23 g/mol |
IUPAC名 |
5-(2,5-difluoro-4-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H14F2O3/c1-17-11-7-9(13)8(6-10(11)14)4-2-3-5-12(15)16/h6-7H,2-5H2,1H3,(H,15,16) |
InChIキー |
LYDXFVVDFFAFSB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)F)CCCCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyridin-4-yl)benzo[d]oxazol-7-amine](/img/structure/B13667885.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B13667889.png)






![2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667931.png)





